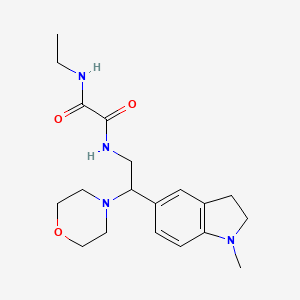

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-Ethyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The compound features an ethyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked via a morpholinoethyl group. Its molecular formula is C25H32N4O4 with a molecular weight of 452.5 g/mol . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest moderate polarity due to the morpholine ring and indoline heterocycle.

For instance, highlights oxalamides as umami taste receptor (hTAS1R1/hTAS1R3) agonists, though the target compound’s exact biological activity remains unspecified in the evidence.

Properties

IUPAC Name |

N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-3-20-18(24)19(25)21-13-17(23-8-10-26-11-9-23)14-4-5-16-15(12-14)6-7-22(16)2/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOFYVYQJWJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 317.39 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C(=O)NCC(C1=CC2=C(C=C1)N(C2)C)N(C(=O)C)C)C

Biological Activity Overview

Research indicates that compounds with oxalamide structures, including this compound, exhibit a variety of biological activities, primarily related to their interactions with biological targets such as enzymes and receptors. Notable activities include:

- Anticancer Properties : Some studies suggest that oxalamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents may indicate potential benefits in neurodegenerative conditions.

- Antimicrobial Activity : Preliminary assays have shown that certain oxalamides possess antimicrobial properties against various bacterial strains.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry explored the synthesis of oxalamide derivatives and their effects on cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

- Neuroprotective Effects :

- Antimicrobial Testing :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | Contains a fluorophenyl group | Exhibits higher cytotoxicity against certain cancer cell lines |

| N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | Contains thiophene moiety | Displays neuroprotective properties but lower anticancer activity |

| N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide | Bis-substituted biphenyl structure | Shows significant antimicrobial activity but less cytotoxicity |

Comparison with Similar Compounds

Morpholinoethyl vs. Pyrrolidinylethyl Substituents

N1 Substituent Diversity

- Ethyl (Target Compound) : Simple alkyl groups may reduce steric hindrance, favoring binding to flat receptor pockets.

- 4-Ethoxyphenyl (Compound 11) : Aromatic groups can engage in π-π stacking or hydrophobic interactions with protein targets, as seen in umami agonists like S336 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.